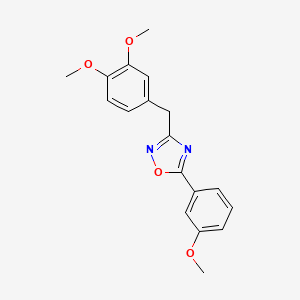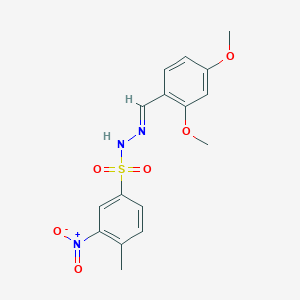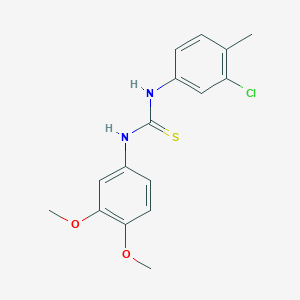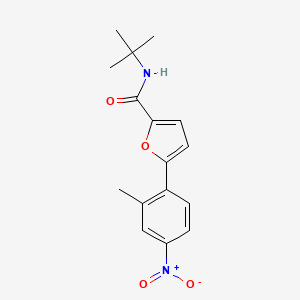
3-(3,4-dimethoxybenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dimethoxybenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA was first synthesized in the 1980s and was found to have anti-tumor activity in preclinical studies. Since then, numerous studies have been conducted to investigate the mechanism of action and potential therapeutic applications of DMXAA.
Mecanismo De Acción
The mechanism of action of 3-(3,4-dimethoxybenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the activation of the immune system and the induction of tumor cell death. This compound has been shown to activate the production of cytokines, which are signaling molecules that play a key role in the immune response. This compound has also been shown to induce tumor cell death through a process called apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor activity, this compound has been shown to increase blood flow to tumors, which may enhance the delivery of other cancer drugs. This compound has also been shown to induce the production of nitric oxide, which has a number of physiological effects, including the dilation of blood vessels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(3,4-dimethoxybenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole is its potent anti-tumor activity, which makes it a promising candidate for cancer treatment. This compound has also been shown to enhance the activity of other cancer drugs, which may increase their effectiveness. However, there are also limitations to the use of this compound in lab experiments. For example, this compound has been shown to have a narrow therapeutic window, which means that it can be toxic at high doses. This compound has also been shown to have varying levels of activity depending on the type of cancer cell line being studied.
Direcciones Futuras
There are a number of future directions for research on 3-(3,4-dimethoxybenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole. One area of interest is the development of new methods for synthesizing this compound that are more efficient and cost-effective. Another area of interest is the investigation of the mechanism of action of this compound, which may lead to the development of new cancer drugs. Finally, there is a need for further clinical trials to investigate the safety and efficacy of this compound in humans.
Métodos De Síntesis
3-(3,4-dimethoxybenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole can be synthesized using a multi-step process involving the reaction of various chemicals. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form 3-(3,4-dimethoxyphenyl)hydrazine. This intermediate is then reacted with 3-methoxybenzoyl chloride to form this compound. Other methods have also been reported, including the use of different starting materials and reaction conditions.
Aplicaciones Científicas De Investigación
3-(3,4-dimethoxybenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that this compound has potent anti-tumor activity against a variety of cancer cell lines, including lung, colon, breast, and prostate cancer. This compound has also been shown to enhance the anti-tumor activity of other cancer drugs, such as cisplatin and paclitaxel.
Propiedades
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methyl]-5-(3-methoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-21-14-6-4-5-13(11-14)18-19-17(20-24-18)10-12-7-8-15(22-2)16(9-12)23-3/h4-9,11H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELDKMJIYQZLGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NOC(=N2)C3=CC(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-methyl-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5802418.png)



![N-cyclohexyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5802442.png)
![2-{[4-(butyrylamino)benzoyl]amino}benzoic acid](/img/structure/B5802448.png)
![5-[(3-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5802455.png)

![4-bromo-2-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5802487.png)
![[4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetic acid](/img/structure/B5802495.png)